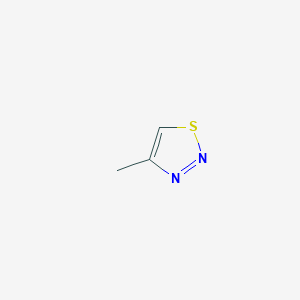

4-Methyl-1,2,3-thiadiazole

Übersicht

Beschreibung

4-Methyl-1,2,3-thiadiazole is a bioactive nitrogen-containing heterocycle . It is a solid at room temperature, typically colorless, and has a faint, distinctive odor .

Synthesis Analysis

1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another method involves microwave-assisted condensation reactions of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide with various substituted isocyanatobenzenes in acetonitrile .Molecular Structure Analysis

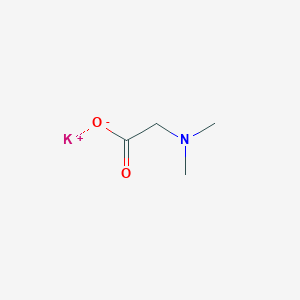

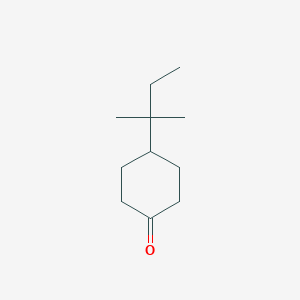

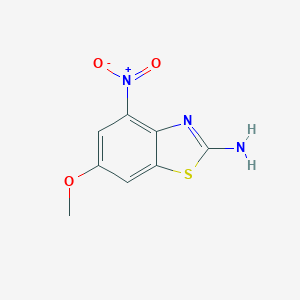

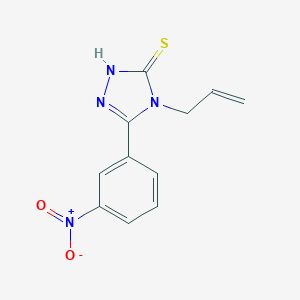

The molecular formula of 4-Methyl-1,2,3-thiadiazole is C3H4N2S. It has an average mass of 100.142 Da and a monoisotopic mass of 100.009521 Da .Chemical Reactions Analysis

4-Methyl-1,2,3-thiadiazole-5-carbohydrazide reacts with various substituted isocyanatobenzenes in acetonitrile to form urea derivatives . These reactions are facilitated by microwave irradiation, which accelerates the rate of the reaction and increases the yield .Physical And Chemical Properties Analysis

4-Methyl-1,2,3-thiadiazole has a density of 1.2±0.1 g/cm3, a boiling point of 138.5±33.0 °C at 760 mmHg, and a vapor pressure of 8.3±0.2 mmHg at 25°C . It also has a molar refractivity of 25.6±0.3 cm3, a polar surface area of 54 Å2, and a molar volume of 81.6±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

4-Methyl-1,2,3-thiadiazole has been used in the synthesis of new derivatives that have shown promising antimicrobial activity . For instance, a series of 15 new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid were synthesized and evaluated for their in vitro antimicrobial activity . The potential antimicrobial effect of these new compounds was observed mainly against Gram-positive bacteria .

Antituberculosis Activity

1,3,4-thiadiazole derivatives, which can be synthesized from 4-Methyl-1,2,3-thiadiazole, have shown anti-tuberculosis activity . This makes them potential candidates for the development of new drugs to combat tuberculosis.

Anti-inflammatory Activity

Compounds containing the 1,3,4-thiadiazole moiety, such as 4-Methyl-1,2,3-thiadiazole, have demonstrated anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.

Anticancer Activity

1,3,4-thiadiazole derivatives have been found to exhibit anticancer properties . This indicates that 4-Methyl-1,2,3-thiadiazole could be used as a precursor in the synthesis of potential anticancer drugs.

Antiviral Activity

Thiadiazole and its derivatives, including 4-Methyl-1,2,3-thiadiazole, have shown antiviral activity . This suggests that they could be used in the development of new antiviral drugs.

Antihypertensive Activity

1,3,4-thiadiazole derivatives have also demonstrated antihypertensive properties . This suggests that 4-Methyl-1,2,3-thiadiazole could be used in the synthesis of potential antihypertensive drugs.

Antioxidant Activity

Compounds containing the 1,3,4-thiadiazole moiety have shown antioxidant properties . This suggests potential applications in the prevention of diseases caused by oxidative stress.

Antifungal Activity

1,3,4-thiadiazole derivatives have been found to exhibit antifungal properties . This indicates that 4-Methyl-1,2,3-thiadiazole could be used as a precursor in the synthesis of potential antifungal drugs.

Wirkmechanismus

Target of Action

4-Methyl-1,2,3-thiadiazole is a novel fungicide candidate . The primary target of this compound is the pyruvate kinase (PK) in the glycolytic pathway . PK is an enzyme that plays a crucial role in the metabolic pathways of fungi .

Mode of Action

The compound interacts with its target, the pyruvate kinase, by docking into the active center of the PK . This interaction inhibits the PK activity in the glycolytic pathway by over 50% at a concentration of 20 μg/mL . This inhibition disrupts the normal metabolic processes of the fungi, leading to inhibited mycelial growth and spore germination .

Biochemical Pathways

The primary biochemical pathway affected by 4-Methyl-1,2,3-thiadiazole is the glycolytic pathway . The inhibition of PK activity disrupts this pathway, leading to a decrease in the metabolic activity of the fungi . This results in the inhibition of mycelial growth and spore germination, which are crucial for the survival and propagation of fungi .

Pharmacokinetics

The compound’s significant inhibitory effect on the pk activity at a relatively low concentration suggests that it may have good bioavailability .

Result of Action

The primary result of the action of 4-Methyl-1,2,3-thiadiazole is the inhibition of mycelial growth and spore germination in fungi . This is achieved through the disruption of the glycolytic pathway, which is crucial for the metabolic processes of fungi . The compound’s action leads to a significant decrease in the metabolic activity of the fungi, thereby inhibiting their growth and propagation .

Safety and Hazards

Zukünftige Richtungen

Research on 4-Methyl-1,2,3-thiadiazole and its derivatives is ongoing. For example, 15 new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have been synthesized and evaluated for in vitro antimicrobial activity . Another study has developed new antimycobacterial sulfonyl hydrazones and 4-Methyl-1,2,3-thiadiazole-based hydrazone derivatives .

Eigenschaften

IUPAC Name |

4-methylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S/c1-3-2-6-5-4-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFFOVCCGHKJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326702 | |

| Record name | 4-methyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1,2,3-thiadiazole | |

CAS RN |

18212-62-9 | |

| Record name | 4-methyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,2,3-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-methyl-1,2,3-thiadiazole?

A1: The molecular formula of 4-methyl-1,2,3-thiadiazole is C3H4N2S, and its molecular weight is 100.14 g/mol.

Q2: What spectroscopic data is available for 4-methyl-1,2,3-thiadiazole and its derivatives?

A2: The structures of 4-methyl-1,2,3-thiadiazole derivatives have been confirmed using a variety of spectroscopic techniques including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are commonly used to determine the structure and purity of synthesized compounds. [, , , , , , , , , , , , , ]

- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in the synthesized compounds. [, , , , , , , , , , ]

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds. [, , , , , , , , , , , , ]

- X-Ray Diffraction: This technique has been used to determine the crystal structure of several 4-methyl-1,2,3-thiadiazole derivatives, providing detailed information on their three-dimensional structure and intermolecular interactions. [, , , , , , , , , , ]

Q3: What are the main biological activities of 4-methyl-1,2,3-thiadiazole derivatives?

A3: Research has shown that 4-methyl-1,2,3-thiadiazole derivatives exhibit a range of promising biological activities, including:

- Fungicidal Activity: Many derivatives demonstrate good antifungal activity against various plant pathogenic fungi, with some exhibiting broad-spectrum activity and potential as novel fungicide lead compounds. [, , , , , , , , , , , , , ]

- Antiviral Activity: Some derivatives, particularly those containing fluorine atoms, show promising antiviral activity against tobacco mosaic virus (TMV), both in vitro and in vivo. [, , , , ]

- Insecticidal Activity: Certain derivatives have shown good insecticidal activity against insects like aphids and Plutella xylostella. [, , ]

- Systemic Acquired Resistance (SAR) Induction: Several derivatives, including tiadinil and its metabolite 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), act as plant activators, inducing SAR in plants and enhancing their resistance to a broad spectrum of pathogens. [, , , , ]

- Antimycobacterial Activity: Research has identified 4-methyl-1,2,3-thiadiazole-based hydrazone derivatives and sulfonyl hydrazones with significant antimycobacterial activity against Mycobacterium tuberculosis, highlighting their potential as lead compounds for developing new antituberculosis drugs. []

Q4: How does tiadinil induce systemic acquired resistance in plants?

A: Tiadinil, a prominent 4-methyl-1,2,3-thiadiazole derivative, induces systemic acquired resistance (SAR) in plants by activating the signaling pathway involved in plant defense responses. While the exact mechanism is still under investigation, research suggests that tiadinil and its active metabolite, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), act at or downstream of salicylic acid (SA) accumulation in the SAR signaling pathway. [, , , , ]

Q5: Are there any 4-methyl-1,2,3-thiadiazole derivatives that interact with calcium signaling pathways?

A: Yes, some derivatives, like BTP2 (N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide), are potent inhibitors of store-operated Ca2+ entry (SOCE) in various cell types, including lymphocytes and neutrophils. This inhibitory effect on Ca2+ influx contributes to its immunosuppressive properties. [, , , , ]

Q6: How do structural modifications of 4-methyl-1,2,3-thiadiazole derivatives affect their biological activity?

A6: The biological activity of 4-methyl-1,2,3-thiadiazole derivatives is highly dependent on the nature and position of substituents on the core structure. For example:

- Fungicidal Activity: Introduction of trichloromethyl, n-propyl, and 3-fluoro-4-methylphenyl substituents has been shown to enhance fungicidal activity. [, ]

- Antiviral Activity: Fluorine atom substitution appears to favor antiviral activity against TMV. [, ]

- Insecticidal Activity: Introduction of specific substituents, such as 2-naphthyl, pyridine, and thiadiazole rings, on the carboxamide side chain of (E)-β-farnesene analogues has been shown to improve repellent and aphicidal activity. []

- SAR Induction: The thiadiazole carboxylic acid moiety plays a crucial role in SAR induction by tiadinil and SV-03. []

Q7: Have computational methods been used to study 4-methyl-1,2,3-thiadiazole derivatives?

A: Yes, computational chemistry techniques like density functional theory (DFT) calculations have been employed to investigate the structure-activity relationship of these compounds. DFT studies have been used to analyze frontier molecular orbital energies and atomic net charges, providing insights into their electronic properties and potential reactivity. [, ] Furthermore, 3D-QSAR models have been developed to predict the biological activity of novel derivatives, aiding in the design of more potent and selective compounds. []

Q8: What is known about the stability of 4-methyl-1,2,3-thiadiazole derivatives?

A: While specific stability data for 4-methyl-1,2,3-thiadiazole itself is limited in the provided research, the stability of its derivatives is crucial for their application. The synthesis of these derivatives often involves multistep reactions to improve their stability and biological activity. [, , ]

Q9: Have any formulation strategies been explored to improve the stability or delivery of these compounds?

A9: The provided research primarily focuses on the synthesis and biological evaluation of 4-methyl-1,2,3-thiadiazole derivatives. While specific formulation strategies are not discussed in detail, the development of suitable formulations will be crucial for optimizing their delivery and efficacy in various applications.

Q10: What is known about the toxicity and environmental impact of 4-methyl-1,2,3-thiadiazole derivatives?

A: The toxicological profile and environmental impact of these compounds are essential considerations for their development and application. While the provided research does not offer in-depth toxicological data, it highlights the importance of evaluating these aspects. For instance, some studies include preliminary cytotoxicity assessments against human cell lines to assess potential risks. [] Further research is crucial to establish the safety profile and environmental fate of these compounds before their widespread use.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.